DS-3032b, also known as Milademetan, is a small molecule inhibitor designed to target the Murine Double Minute 2 protein, which plays a crucial role in regulating the tumor suppressor protein p53. By inhibiting MDM2, DS-3032b aims to reactivate p53 signaling pathways that are often disrupted in various cancers, particularly neuroblastoma and liposarcoma. This compound has garnered attention for its potential therapeutic applications in oncology due to its selective action and ability to induce apoptosis in cancer cells.
DS-3032b was developed through a collaborative effort involving various research institutions and pharmaceutical companies focused on cancer therapeutics. Its synthesis and biological evaluation have been documented in multiple studies, highlighting its efficacy in preclinical models.
DS-3032b is classified as an MDM2 inhibitor and falls under the category of antineoplastic agents. It is specifically noted for its ability to restore p53 function, making it a candidate for treating tumors that exhibit MDM2 overexpression.
The synthesis of DS-3032b involves several steps, primarily focusing on the modification of existing chemical structures to enhance potency and selectivity against MDM2. The compound is synthesized using a multi-step process that includes:
Specific synthetic routes may vary, but they generally involve:
The molecular structure of DS-3032b is characterized by its unique arrangement of atoms that enable effective binding to the MDM2 protein. The compound features a complex framework that includes:
The molecular formula for DS-3032b is CHNOS, with a molecular weight of approximately 345.41 g/mol. Crystallographic studies have revealed details about its three-dimensional conformation and intermolecular interactions.
DS-3032b undergoes various chemical reactions primarily related to its interaction with biological targets. Key reactions include:
The binding affinity of DS-3032b to MDM2 has been quantified using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), demonstrating high specificity and potency.
DS-3032b reactivates p53 signaling through a multi-faceted mechanism:
In preclinical models, treatment with DS-3032b has shown significant increases in apoptosis markers such as cleaved caspase 3 and upregulation of p53 target genes like CDKN1A (p21).
DS-3032b exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized batches.
DS-3032b has significant potential applications in cancer research and therapy:
DS-3032b (generic name: Milademetan) is a synthetic small-molecule antagonist of the MDM2-p53 protein-protein interaction with the systematic chemical name (3'R,4'S,5'R)-N-((3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl)-6''-chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamide. Its molecular formula is C₃₀H₃₄Cl₂FN₅O₄, corresponding to a molecular weight of 618.53 g/mol for the free base form [3] [5]. The compound features a complex dispiropyrrolidine core structure that creates a rigid three-dimensional topology essential for high-affinity binding to the MDM2 protein pocket. This core connects substituted aromatic systems including a 6-chlorooxindole moiety and a 2-chloro-3-fluoropyridine ring, both contributing critical hydrophobic interactions with the target [1] [6]. DS-3032b is frequently utilized as its tosylate salt (C₃₇H₄₄Cl₂FN₅O₈S; MW: 808.74 g/mol) or tosylate hydrate (C₃₇H₄₄Cl₂FN₅O₈S·H₂O; MW: 826.76 g/mol) to enhance aqueous solubility for experimental and clinical formulations [5] [7].
Table 1: Chemical Variants of DS-3032b
Form | Chemical Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Free Base | C₃₀H₃₄Cl₂FN₅O₄ | 618.53 | 1398568-47-2 |
Tosylate Salt | C₃₇H₄₄Cl₂FN₅O₈S | 790.73 | 1398569-75-9 |
Tosylate Hydrate | C₃₇H₄₄Cl₂FN₅O₈S·H₂O | 808.74 | 2095625-97-9 |
The bioactivity of DS-3032b is intrinsically linked to its three-dimensional conformation, which positions key functional groups to mimic the spatial organization of p53's α-helical peptide (residues Phe¹⁹, Trp²³, Leu²⁶) at the MDM2 binding cleft. Computational and crystallographic analyses reveal that the dispiropyrrolidine scaffold enforces a twisted "U-shaped" topology. This configuration optimally orients the 6-chlorooxindole group into the Trp²³ subpocket, the 4-chlorophenyl moiety into the Leu²⁶ subpocket, the 2-chloro-3-fluoropyridine into the Phe¹⁹ subpocket, and the tetrahydro-2H-pyran-3-yl carboxamide group toward solvent-exposed regions [1] [6]. Molecular dynamics simulations indicate restricted rotation around the pyrrolidine-indoline bond (torsion angle: 125.7°±8.3°) and the pyrrolidine-pyridine bond (112.4°±6.9°), maintaining this bioactive conformation in physiological environments. Protonation state analyses (MarvinSketch®) confirmed minimal conformational changes between protonated and non-protonated forms at pH 7.4, with RMSD values <0.5 Å, explaining the consistent binding affinity across physiological conditions [1] [6].
DS-3032b functions as a potent, selective, and orally bioavailable inhibitor of the MDM2-p53 interaction. It binds the N-terminal domain of MDM2 with high specificity, occupying the deep hydrophobic cleft normally engaged by p53's transactivation domain. This occupation sterically blocks p53 binding, preventing MDM2-mediated ubiquitination and proteasomal degradation of p53. Consequently, DS-3032b stabilizes wild-type p53 protein, enabling its nuclear accumulation and transcriptional activation of downstream targets including CDKN1A (p21), BAX, and MDM2 itself. In TP53 wild-type cancer cells, this mechanism induces potent G1 cell cycle arrest (via p21 upregulation), senescence, and mitochondrial apoptosis (via BAX activation) [3] [4] [10]. Cellular efficacy is strictly dependent on functional p53; neuroblastoma cells with wild-type TP53 show IC₅₀ values of 17.7–52.63 nM, whereas TP53-mutant Kelly cells (P177T mutation) exhibit profound resistance (IC₅₀ >2000 nM) [4] [10].
Molecular docking simulations (AutoDock Vina) using the MDM2 crystal structure (PDB: 5SWK) demonstrate exceptional binding affinity for DS-3032b. The calculated free energy of binding (ΔG) is -10.0 kcal/mol for the non-protonated form and -9.9 kcal/mol for the protonated form, indicating near-identical high-affinity interactions irrespective of protonation state [1] [6]. Thermodynamic profiling reveals the interaction is driven by favorable enthalpy changes (ΔH) from multiple hydrophobic contacts and hydrogen bonds, overcoming minor entropy losses due to conformational restriction. Sixteen MDM2 amino acid residues form critical interactions with DS-3032b:
Table 2: Key Binding Interactions Between DS-3032b and MDM2
Interaction Type | MDM2 Residues | DS-3032b Functional Groups | Distance (Å) |
---|---|---|---|
Hydrophobic | Leu⁵⁴, Gly⁵⁸, Ile⁶¹, Met⁶² | Dispiropyrrolidine core, 4-chlorophenyl | 3.2–4.1 |
π-Stacking | Tyr⁶⁷, Phe⁹¹ | 2-Chloro-3-fluoropyridine | 3.8–4.3 |
Hydrogen Bond | His⁷³ (backbone) | Oxindole carbonyl | 1.95 |
Hydrogen Bond | Gln⁷² (side chain) | Tetrahydro-2H-pyran carboxamide | 2.10 |
DS-3032b belongs to the dispiropyrrolidine class of MDM2 inhibitors, distinguishing it structurally and pharmacologically from earlier antagonists:
Nutlin-3a (RG7112 precursor): Features a cis-imidazoline core. Although a pioneering inhibitor, Nutlin-3a suffers from lower potency (MDM2 binding affinity: -8.7 kcal/mol; cellular IC₅₀: 1–2 μM) and poor bioavailability. The cis-configuration limits its ability to fully occupy the Phe¹⁹ subpocket compared to DS-3032b’s U-shaped topology [2] [9].
Idasanutlin (RG7388): Utilizes a spiroisoindolinone scaffold. While potent (ΔG: -11.2 kcal/mol), its larger size (MW: 681.58 g/mol) reduces cell permeability relative to DS-3032b (MW: 618.53 g/mol). Both compounds share similar binding modes but differ in solvent-exposed groups; idasanutlin’s piperazine ring increases solubility but may contribute to off-target effects [2].
Siremadlin (HDM201): A piperidinone-based inhibitor optimized for prolonged target engagement. Its symmetric scaffold allows bivalent MDM2 binding but increases molecular complexity (MW: 731.81 g/mol). DS-3032b achieves comparable potency with a simpler, more drug-like structure [9].
DS-3032b’s design optimizes the spatial mimicry of p53’s triad while minimizing molecular weight and rotational flexibility. This confers ~10-fold greater cellular potency than Nutlin-3a and superior oral bioavailability in xenograft models (tumor growth inhibition: >90% at 50 mg/kg) [4] [8].
Table 3: Structural and Pharmacological Comparison of MDM2 Inhibitors
Inhibitor | Chemical Class | Key Binding Groups | ΔG (kcal/mol) | Molecular Weight (g/mol) |
---|---|---|---|---|
DS-3032b (Milademetan) | Dispiropyrrolidine | Chlorooxindole, Chlorofluoropyridine | -10.0 | 618.53 |
Nutlin-3a | cis-Imidazoline | Bromophenyl, Ethoxybenzene | -8.7 | 581.55 |
Idasanutlin (RG7388) | Spiroisoindolinone | Chloroindole, Fluorophenyl | -11.2 | 681.58 |
Siremadlin (HDM201) | Piperidinone | Difluoroindole, Chlorophenyl | -10.8 | 731.81 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3